![molecular formula C8H13F2NO4 B13457419 (2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoropropanoicacid](/img/structure/B13457419.png)
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoropropanoicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoropropanoic acid is a synthetic organic compound with potential applications in various fields of science and industry. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and two fluorine atoms attached to a propanoic acid backbone. The stereochemistry of the compound is denoted by the (2R) configuration, indicating the specific spatial arrangement of the substituents around the chiral center.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoropropanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.
Introduction of Fluorine Atoms:
Formation of the Propanoic Acid Backbone: The final step involves the formation of the propanoic acid backbone through esterification or amidation reactions, followed by hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production of (2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoropropanoic acid may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoropropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorinated positions using reagents like sodium azide (NaN3) or thiols (RSH).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, H2/Pd-C
Substitution: NaN3, RSH, NaOH
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Azides, thiols
科学研究应用
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoropropanoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Potential use in the development of fluorinated drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoropropanoic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of fluorine atoms can enhance binding affinity and selectivity towards target molecules, thereby modulating their activity.
相似化合物的比较
Similar Compounds
(2R)-2-amino-3,3-difluoropropanoic acid: Lacks the Boc protecting group, leading to different reactivity and applications.
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoic acid: Contains only one fluorine atom, resulting in altered chemical and biological properties.
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dichloropropanoic acid: Substitutes fluorine atoms with chlorine, affecting reactivity and interactions.
Uniqueness
The unique combination of the Boc protecting group and two fluorine atoms in (2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoropropanoic acid imparts distinct chemical and biological properties. The Boc group provides stability and ease of handling, while the fluorine atoms enhance reactivity and binding affinity in various applications.
This detailed article provides a comprehensive overview of (2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoropropanoic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C8H13F2NO4 |
|---|---|
分子量 |
225.19 g/mol |
IUPAC 名称 |
(2R)-3,3-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C8H13F2NO4/c1-8(2,3)15-7(14)11-4(5(9)10)6(12)13/h4-5H,1-3H3,(H,11,14)(H,12,13)/t4-/m0/s1 |
InChI 键 |
RBBANSRZYXHAHO-BYPYZUCNSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@@H](C(F)F)C(=O)O |
规范 SMILES |
CC(C)(C)OC(=O)NC(C(F)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


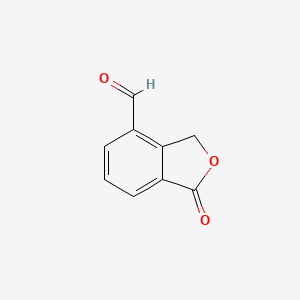
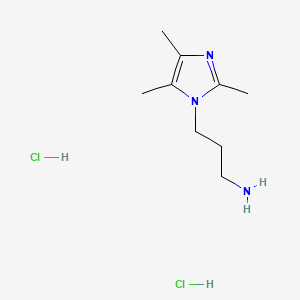
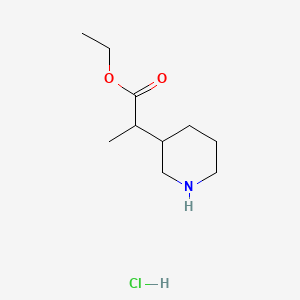

![rac-tert-butyl (1R,6R,7S)-7-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate hydrochloride](/img/structure/B13457360.png)
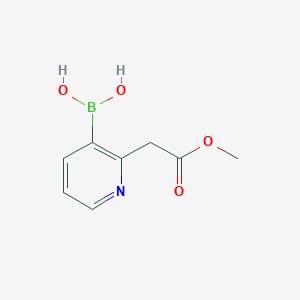
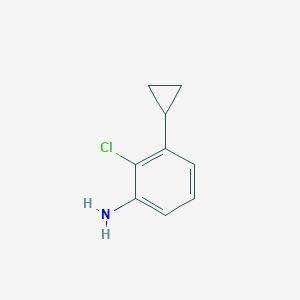


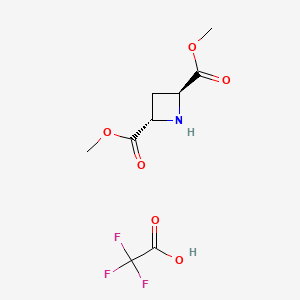
![(1,3-Dimethylpyrazolo[4,3-B]pyridin-6-YL)boronic acid](/img/structure/B13457404.png)

![1,5-Bis(hydroxymethyl)-3-oxabicyclo[3.1.1]heptan-6-one](/img/structure/B13457411.png)

